Mass Spectrometric Distinction: Cefprozil-d4 Provides a +4 Da Shift for Unambiguous Detection vs. Unlabeled Cefprozil
In the validated LC-MS/MS method using multiple reaction monitoring (MRM) in positive ion mode, Cefprozil-d4 was detected via the transition m/z 395.0→114.5, while unlabeled cefprozil (cis and trans isomers) was monitored at m/z 391.2→114.0 [1]. The +4 Da mass difference, arising from four deuterium atoms incorporated at the 4-hydroxyphenyl ring, ensures complete mass resolution between the internal standard and the analyte without altering chromatographic retention [1].
| Evidence Dimension | MRM transition (precursor → product ion) |
|---|---|
| Target Compound Data | m/z 395.0→114.5 (Cefprozil-d4, [M+H]+ containing four deuterium atoms) |
| Comparator Or Baseline | m/z 391.2→114.0 (Unlabeled cefprozil, [M+H]+) |
| Quantified Difference | Mass shift of +3.8 Da (theoretical: 4.0 Da; observed: 395.0 - 391.2 = 3.8 Da) |
| Conditions | Human plasma extract; reverse-phase C18 column; gradient elution with 0.5% formic acid/acetonitrile; positive ion electrospray ionization; triple quadrupole MS (4000QTRAP) |
Why This Matters
Without the +4 Da shift, an internal standard cannot be differentiated from the analyte in the mass spectrometer—invalidating isotope dilution quantitation and precluding regulatory-compliant bioequivalence studies.
- [1] Shi X, He G, Mai L, et al. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Int J Anal Chem. 2018;2018:6959761. View Source
